5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC20170241
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C12H12N2O2/c1-9-13-12(16-14-9)8-7-10-5-3-4-6-11(10)15-2/h3-8H,1-2H3/b8-7+ |
| Standard InChI Key | PEDFHEMERHLMFM-BQYQJAHWSA-N |
| Isomeric SMILES | CC1=NOC(=N1)/C=C/C2=CC=CC=C2OC |
| Canonical SMILES | CC1=NOC(=N1)C=CC2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole, reflects its substitution pattern and stereochemistry. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Molecular Weight | 216.24 g/mol | |
| Canonical SMILES | CC1=NOC(=N1)C=CC2=CC=CC=C2OC | |
| Isomeric SMILES | CC1=NOC(=N1)/C=C/C2=CC=CC=C2OC | |
| InChIKey | PEDFHEMERHLMFM-BQYQJAHWSA-N |
The (E)-configuration of the ethenyl group ensures planarity between the oxadiazole and methoxyphenyl moieties, potentially enhancing conjugation and stability. X-ray crystallography data for analogous compounds reveal bond lengths of ~1.28 Å for the C=N bonds in the oxadiazole ring and ~1.34 Å for the ethenyl C=C bond .
Synthesis and Characterization
Analytical Characterization
Key characterization methods include:
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NMR Spectroscopy: Protons on the ethenyl group (δ 6.8–7.5 ppm) and methoxy group (δ 3.8 ppm) are distinctive .
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Mass Spectrometry: The molecular ion peak at m/z 216.24 confirms the molecular weight.
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Chromatography: HPLC purity assessments using C18 columns and acetonitrile/water mobile phases .
Physicochemical Properties
Solubility and Stability
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, favoring solubility in organic solvents like DMSO or ethanol. Stability studies under acidic (pH 2) and basic (pH 9) conditions indicate degradation <10% over 24 hours, typical for oxadiazoles .
Spectroscopic Data
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UV-Vis: λₘₐₐ ≈ 290 nm (π→π* transitions of the conjugated system) .
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IR: Stretching vibrations at 1650 cm⁻¹ (C=N), 1600 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-O-C) .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro hepatic microsome models.
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Target Identification: Screen against kinase or GPCR libraries to identify mechanistic pathways.
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Structural Optimization: Introduce sulfonyl or amino groups to enhance solubility and potency .
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